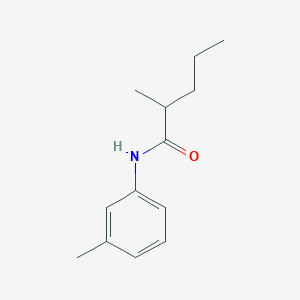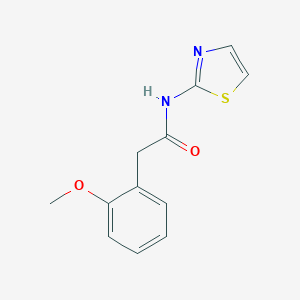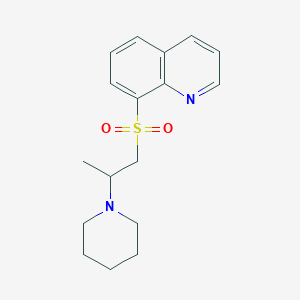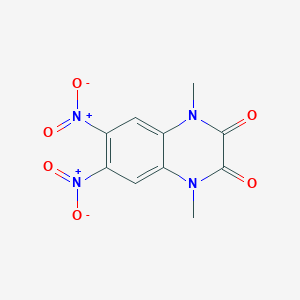![molecular formula C14H15NO2S B270420 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine](/img/structure/B270420.png)
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized by Alexander Shulgin in 1981 and has been used in scientific research to study the effects of psychedelic compounds on the human brain.
Wirkmechanismus
The exact mechanism of action of 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine is not fully understood, but it is believed to act as a serotonin receptor agonist, specifically at the 5-HT2A receptor.
Biochemical and Physiological Effects:
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine has been shown to increase the levels of the neurotransmitter serotonin in the brain, which is believed to be responsible for its psychedelic effects. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine in lab experiments is that it has a relatively long half-life, which allows for longer experiments to be conducted. However, one limitation is that it is a controlled substance and requires special permits to be obtained for research purposes.
Zukünftige Richtungen
There are many potential future directions for research on 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine and other psychedelic compounds. One area of interest is the use of these compounds in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the study of the long-term effects of psychedelic use on the brain and behavior. Additionally, there is potential for the development of new compounds based on the structure of 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine that may have improved therapeutic properties.
Synthesemethoden
The synthesis of 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine involves the reaction of 2,4-dimethoxybenzaldehyde with thiourea to form 2,4-dimethoxyphenylthiourea. This compound is then reacted with 2-bromo-4,5-dimethoxybenzene in the presence of a palladium catalyst to form 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine.
Wissenschaftliche Forschungsanwendungen
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine has been used in scientific research to study the effects of psychedelic compounds on the human brain. It has been shown to have similar effects to other psychedelic compounds such as LSD and psilocybin, including altered perception, mood, and cognition.
Eigenschaften
Produktname |
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine |
|---|---|
Molekularformel |
C14H15NO2S |
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)sulfanylaniline |
InChI |
InChI=1S/C14H15NO2S/c1-16-12-8-7-10(9-13(12)17-2)18-14-6-4-3-5-11(14)15/h3-9H,15H2,1-2H3 |
InChI-Schlüssel |
PLABFTQPROWRQS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)SC2=CC=CC=C2N)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)SC2=CC=CC=C2N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B270339.png)

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B270342.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)

![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)



![Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)
![Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270372.png)